3,4-Dimethyl-benzamidine hydrochloride
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Overview
Description
3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2⋅HCl and a molecular weight of 184.67 g/mol . It is commonly used in proteomics research and is known for its white to off-white crystalline powder appearance . This compound is a derivative of benzamidine, which is an organic compound with a wide range of applications in various fields .
Preparation Methods
The synthesis of 3,4-Dimethyl-benzamidine hydrochloride can be achieved through several methods. One common method involves the reaction of 3,4-dimethylbenzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol . The reaction is carried out under cooling conditions to ensure the absorption of hydrogen chloride gas. The resulting product is then treated with an alcoholic ammonia solution to yield this compound .
Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
3,4-Dimethyl-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dimethyl-benzamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-benzamidine hydrochloride involves its interaction with serine proteases. It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial in various biological processes, including blood coagulation and inflammation .
Comparison with Similar Compounds
3,4-Dimethyl-benzamidine hydrochloride can be compared with other similar compounds such as:
Benzamidine: The parent compound, which is also a serine protease inhibitor but lacks the methyl groups at the 3 and 4 positions.
4-Methyl-benzamidine: A derivative with a single methyl group at the 4 position, which may have different inhibitory properties.
2,4-Dimethyl-benzamidine: Another derivative with methyl groups at the 2 and 4 positions, which may exhibit different reactivity and biological activity.
The presence of the methyl groups in this compound enhances its specificity and binding affinity towards certain enzymes, making it a unique and valuable compound in research and industrial applications .
Properties
IUPAC Name |
3,4-dimethylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIFHFFPSBNLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695983 |
Source
|
Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112072-09-0 |
Source
|
Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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